molecular formula C18H11F3N2O2S B4305339 13-benzyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

13-benzyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

Cat. No.: B4305339
M. Wt: 376.4 g/mol
InChI Key: BBXIQEWLXSHJEC-UHFFFAOYSA-N
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Description

9-benzyl-4-hydroxy-7-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a benzyl group, and a hydroxyl group attached to a fused pyrido-thieno-pyridine ring system. The presence of these functional groups and the fused ring system imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzyl-4-hydroxy-7-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.

    Introduction of the Thieno Group: The thieno group is introduced via a thiolation reaction, where a sulfur-containing reagent is used.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using a trifluoromethylating agent under controlled conditions.

    Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl halides in the presence of a base.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-benzyl-4-hydroxy-7-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring.

    Substitution: The benzyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halides, acids, and bases are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the pyridine ring may yield a dihydropyridine derivative.

Scientific Research Applications

9-benzyl-4-hydroxy-7-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-benzyl-4-hydroxy-7-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group may form hydrogen bonds with target proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    9-benzyl-4-hydroxy-7-methylpyrido[2’,3’4,5]thieno[2,3-b]pyridin-2(1H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

    9-benzyl-4-hydroxy-7-(trifluoromethyl)pyrido[2’,3’4,5]thieno[2,3-b]pyridin-3(1H)-one: Similar structure but with the hydroxyl group at a different position.

Uniqueness

The presence of the trifluoromethyl group in 9-benzyl-4-hydroxy-7-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one imparts unique chemical and biological properties, such as increased lipophilicity and enhanced biological activity, making it distinct from similar compounds.

Properties

IUPAC Name

13-benzyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O2S/c19-18(20,21)12-7-10(6-9-4-2-1-3-5-9)14-15-16(26-17(14)22-12)11(24)8-13(25)23-15/h1-5,7-8H,6H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXIQEWLXSHJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=NC3=C2C4=C(S3)C(=CC(=O)N4)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-benzyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Reactant of Route 2
13-benzyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Reactant of Route 3
13-benzyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Reactant of Route 4
13-benzyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Reactant of Route 5
13-benzyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Reactant of Route 6
13-benzyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

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